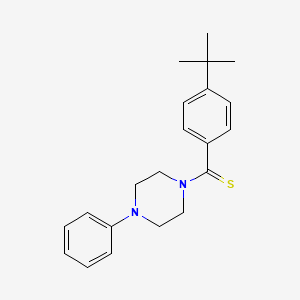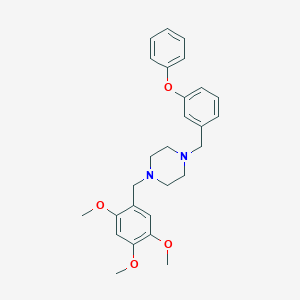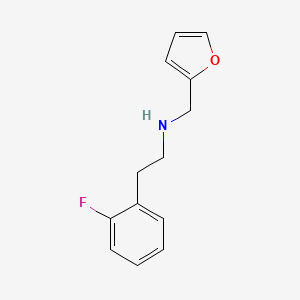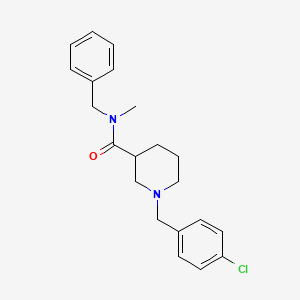![molecular formula C13H19N3O3 B14920818 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14920818.png)
2-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound that features a pyrazole ring, a cyclohexane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. Starting from 1-methyl-1H-pyrazol-5-amine, the compound undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps . The overall yield of this synthetic route is approximately 59.5% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring and the cyclohexane ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and diphenylphosphoryl azide . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with modified functional groups.
Scientific Research Applications
2-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with various biological molecules. Detailed studies on its molecular targets and pathways are limited, but it is believed to exert its effects through modulation of specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-Methyl-3-tritylamino-4-[(2-N-Boc-amino)ethylaminocarbonyl]amino-2H-pyrazole
Uniqueness
2-({[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific combination of a pyrazole ring and a cyclohexane ring, along with its functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methylcarbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H19N3O3/c1-16-8-9(7-15-16)6-14-12(17)10-4-2-3-5-11(10)13(18)19/h7-8,10-11H,2-6H2,1H3,(H,14,17)(H,18,19) |
InChI Key |
COVARFDIDWNVSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B14920739.png)



methanone](/img/structure/B14920756.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B14920770.png)
![N-benzyl-1-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B14920771.png)
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]prop-2-enamide](/img/structure/B14920776.png)
![(2E,2'E)-1,1'-ethane-1,2-diylbis{1-methyl-2-[4-(methylsulfanyl)benzylidene]hydrazine}](/img/structure/B14920784.png)

![N-(4-bromophenyl)-2-[(4-chlorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14920799.png)
![N-(2,4-difluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14920816.png)
